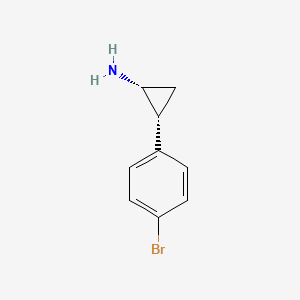
(R)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a methoxycarbonyl group, a pyrrolidin-2-yl substituent, and a benzoic acid core, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Formation of the benzoic acid core: This can be achieved through various methods, including Friedel-Crafts acylation or direct carboxylation of aromatic compounds.
Introduction of the pyrrolidin-2-yl group: This step often involves nucleophilic substitution reactions where a suitable pyrrolidine derivative is introduced to the benzoic acid core.
Industrial Production Methods
Industrial production of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学研究应用
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s chiral nature makes it valuable for studying enantioselective processes and interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the compound, which may have different biological activities.
3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: Without the chiral center, this compound may exhibit different reactivity and properties.
Uniqueness
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is unique due to its chiral nature and the specific arrangement of functional groups. This uniqueness allows it to interact with biological systems in a stereospecific manner, making it valuable for research and development in various fields.
属性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
3-methoxycarbonyl-5-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)10-6-8(11-3-2-4-14-11)5-9(7-10)12(15)16/h5-7,11,14H,2-4H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI 键 |
UCCBVAJJVHCRBJ-LLVKDONJSA-N |
手性 SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)[C@H]2CCCN2 |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
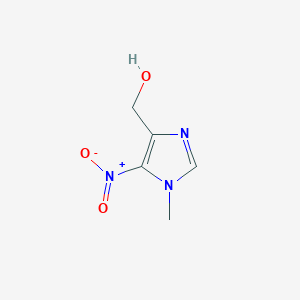
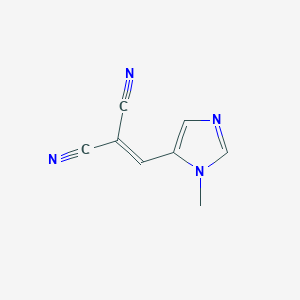


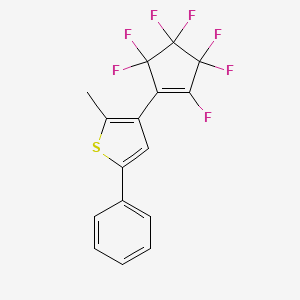
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
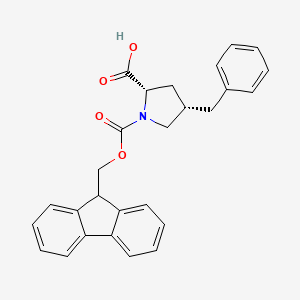
![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)

![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
